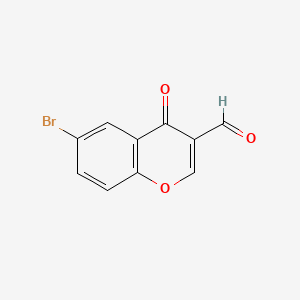

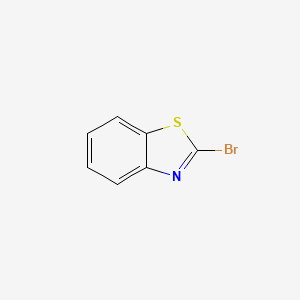

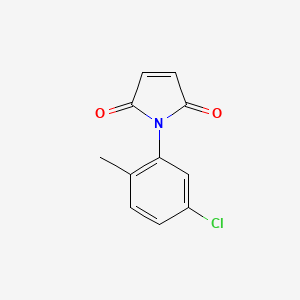

![molecular formula C13H9BrN2 B1268541 6-溴-2-苯基咪唑并[1,2-a]吡啶 CAS No. 4044-98-8](/img/structure/B1268541.png)

6-溴-2-苯基咪唑并[1,2-a]吡啶

描述

Synthesis Analysis

The synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines, closely related to the target molecule, involves coupling 2-aminopyridine with phenylacetophenones or similar substrates. A novel protocol showcases the transformation with high yields under relatively mild conditions, utilizing a metal-free one-pot synthesis approach. This process benefits from the simplicity and the availability of starting materials, highlighting an efficient route to access such compounds (Roslan et al., 2016).

Molecular Structure Analysis

Structural elucidation and analysis of similar bromo-imidazo[1,2-a]pyridine derivatives have been performed using techniques like NMR and X-ray crystallography. The synthesized compounds exhibit well-defined crystalline structures, confirmed through monocrystalline X-ray crystallography, and theoretical calculations provide insights into their electronic configurations and intermolecular interactions, aiding in understanding their molecular framework and stability (Jabri et al., 2023).

Chemical Reactions and Properties

The reactivity of 6-bromo-imidazo[1,2-a]pyridines has been explored in various contexts, demonstrating their versatility in forming complex structures. For instance, reactions with aromatic isocyanates and malononitrile have been detailed, showcasing their potential in synthesizing cyanine derivatives and other complex heterocyclic compounds. This variability underscores the compound's utility in organic synthesis and its potential as a scaffold in medicinal chemistry applications (Sączewski et al., 1987).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, often depend on their specific substitutions and structural conformations. High crystallinity and moderate to high yields are characteristic of the synthesized compounds, indicating their stability and ease of purification. These attributes are essential for their potential applications in research and industry (Santaniello et al., 2017).

Chemical Properties Analysis

6-Bromo-2-phenylimidazo[1,2-a]pyridines exhibit a range of chemical behaviors that are crucial for their reactivity and potential applications. The presence of the bromo and phenyl groups significantly influences their electronic properties, reactivity towards nucleophiles and electrophiles, and their role in catalysis and synthetic chemistry. Studies have focused on exploring these interactions, providing a foundation for developing new synthetic routes and applications for these compounds (Peng et al., 2016).

科学研究应用

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry .

- Application Summary : Imidazo[1,2-a]pyridine analogues, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes : These compounds have shown promising results in the fight against TB, contributing to what is identified as a renaissance era of TB drug discovery research .

Optoelectronic Applications

- Scientific Field : Materials Science .

- Application Summary : 2-Phenylimidazo[1,2-a]pyridine-based materials, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, have been studied as blue-emitting materials . Their optical and electrochemical properties are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .

- Methods of Application : The materials were designed, synthesized, and studied for their potential in optoelectronic applications, particularly in full-colour flat panel displays .

- Results or Outcomes : All the compounds revealed excellent thermal stability surpassing 355 °C . The dye possessing triphenylamine on both C2 and C6 positions of imidazo[1,2-a]pyridine showed the comparatively better electroluminescence performance in the series and achieved blue colour with CIE coordinate (0.18, 0.11) .

Anticancer Agents

- Scientific Field : Medicinal Chemistry .

- Application Summary : Imidazo[1,2-a]pyridine derivatives, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, have been synthesized and evaluated for their antiproliferative potential against breast cancer cells .

- Methods of Application : Two series of imidazopyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .

- Results or Outcomes : Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Chemical Synthesis

- Scientific Field : Organic Chemistry .

- Application Summary : Imidazo[1,2-a]pyridine cores, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, are important in the synthesis of various organic compounds .

- Methods of Application : The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

- Results or Outcomes : The synthesis of imidazo[1,2-a]pyridine cores has been successfully achieved using these strategies .

Antiviral Agents

- Scientific Field : Medicinal Chemistry .

- Application Summary : Imidazo[1,2-a]pyridine cores have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against various viral diseases .

- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes : These compounds have shown promising results in the fight against various viral diseases, contributing to the development of new antiviral drugs .

Chemical Reactions

- Scientific Field : Organic Chemistry .

- Application Summary : Imidazo[1,2-a]pyridine cores, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, are important in various chemical reactions .

- Methods of Application : The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .

- Results or Outcomes : The synthesis of imidazo[1,2-a]pyridine cores has been successfully achieved using these strategies .

属性

IUPAC Name |

6-bromo-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECUQJPFGTUNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347595 | |

| Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-phenylimidazo[1,2-a]pyridine | |

CAS RN |

4044-98-8 | |

| Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

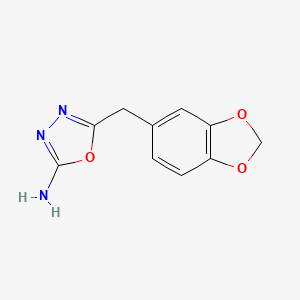

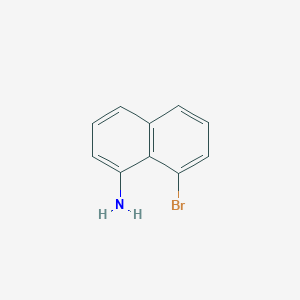

![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)

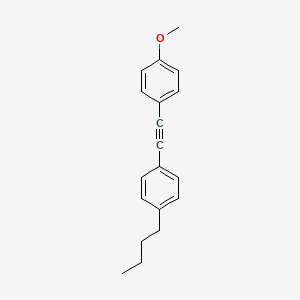

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)